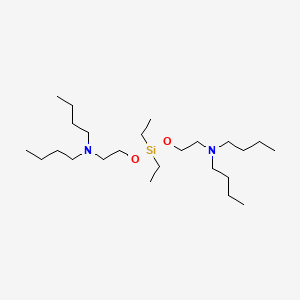
Ethylamine, 2,2'-((diethylsilylene)dioxy)bis(N,N-dibutyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) is a specialized chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and ability to form stable complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) typically involves the reaction of ethylamine with diethylsilylene and dibutylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pressure are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and solvents is optimized to enhance the yield and reduce the production cost.
Analyse Des Réactions Chimiques
Types of Reactions
Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ethylamine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as halides and amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of ethylamine oxides.
Reduction: Formation of reduced ethylamine derivatives.
Substitution: Formation of substituted ethylamine compounds.
Applications De Recherche Scientifique
Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Boc-2,2’-(ethylenedioxy)diethylamine
- 2,2’-(Ethylenedioxy)bis(ethylamine)
- N,N’-Bis(2-hydroxyethyl)ethylenediamine
Uniqueness
Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) stands out due to its unique diethylsilylene backbone, which imparts distinct chemical and physical properties. This makes it more versatile in forming stable complexes and enhances its reactivity compared to similar compounds.
Propriétés
Numéro CAS |
23127-30-2 |
|---|---|
Formule moléculaire |
C24H54N2O2Si |
Poids moléculaire |
430.8 g/mol |
Nom IUPAC |
N-butyl-N-[2-[2-(dibutylamino)ethoxy-diethylsilyl]oxyethyl]butan-1-amine |
InChI |
InChI=1S/C24H54N2O2Si/c1-7-13-17-25(18-14-8-2)21-23-27-29(11-5,12-6)28-24-22-26(19-15-9-3)20-16-10-4/h7-24H2,1-6H3 |
Clé InChI |
RBPHTHCNWDBJQN-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCO[Si](CC)(CC)OCCN(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methylumbelliferyl2-sulfamino-2-deoxy-a-D-gluc]](/img/structure/B13811360.png)
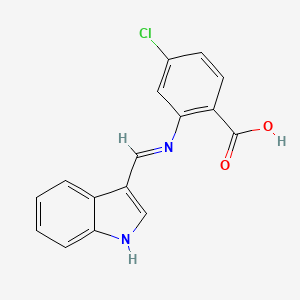

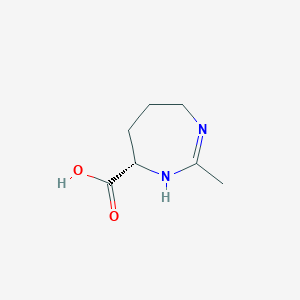
![N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide](/img/structure/B13811371.png)
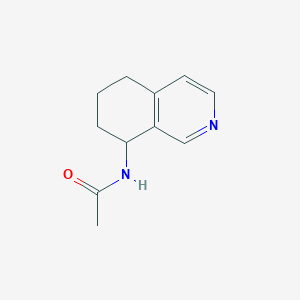
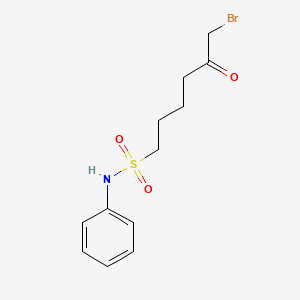
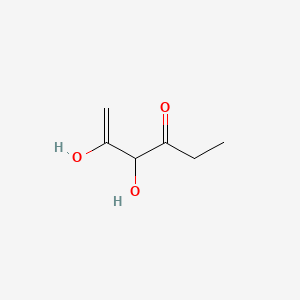


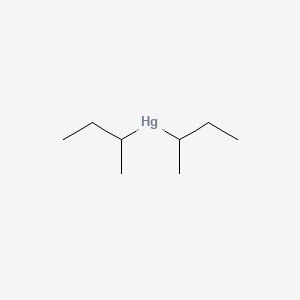

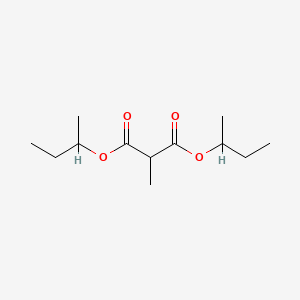
![Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]-](/img/structure/B13811442.png)
